Product packaging for cytochrome P-450 4D2(Cat. No.:CAS No. 157574-86-2)

cytochrome P-450 4D2

Cat. No.: B1176810
CAS No.: 157574-86-2
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Description

Cytochrome P-450 4D2 (Cyp4d2) is a member of the cytochrome P450 superfamily (CYP), heme-containing enzymes that primarily function as monooxygenases . This enzyme is a subject of ongoing research in toxicology and metabolism. Studies, primarily in Drosophila melanogaster models, have investigated its relation to the somatic toxicity of dimethylnitrosamine and its role as a genetically determined variable in chemical metabolism and mutagenesis . Researchers value this compound for exploring fundamental P450 functions, including the metabolism of xenobiotics—foreign compounds like environmental toxins and drugs . The catalytic mechanism of P450s involves the monooxygenase reaction, inserting one atom of oxygen into an organic substrate while reducing the other to water, a process dependent on electron transfer from a partner protein and the cofactor NADPH . In the research setting, understanding such enzymes is critical for assessing inter-individual variability in chemical response, susceptibility to neurotoxins, and the metabolic pathways that influence drug efficacy and safety . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

157574-86-2

Molecular Formula

C11H23NO5S

Synonyms

cytochrome P-450 4D2

Origin of Product

United States

Molecular Biology and Genetics of Cytochrome P 450 4d2

Gene Structure and Genomic Organization of Cytochrome P-450 4D2

The genetic blueprint of CYP4D2 is encoded within the Cyp4d2 gene. Its structure and location within the genome are critical to its function and regulation.

Intron-Exon Architecture of the CYP4D2 Gene

The Cyp4d2 gene, like many eukaryotic genes, possesses a characteristic intron-exon structure. gene-quantification.de Exons are the coding regions of a gene that are ultimately translated into protein, while introns are non-coding sequences that are removed from the pre-messenger RNA (pre-mRNA) during a process called splicing. nih.gov The specific arrangement of introns and exons is crucial for the correct synthesis of the CYP4D2 enzyme. While detailed schematics of the Cyp4d2 gene's intron-exon structure are specific to genomic databases, the general organization follows the pattern of alternating non-coding introns and protein-coding exons. nih.govresearchgate.net This architecture allows for the possibility of alternative splicing, a process that can generate multiple protein variants from a single gene, although specific instances for Cyp4d2 are not extensively documented in the provided context.

Genomic Localization and Gene Clustering (e.g., in Drosophila melanogaster)

In Drosophila melanogaster, the Cyp4d2 gene is located on the X chromosome. ensembl.orgthermofisher.com Specifically, its coordinates are X:2,176,006-2,178,728. ensembl.org Research has revealed that Cyp4d2 is part of a cluster of cytochrome P450 genes on the X chromosome. researchgate.netwikigenes.org This clustering is a notable feature of P450 genes in Drosophila, with another significant cluster found on the second chromosome. researchgate.net The clustering of functionally related genes can have evolutionary and regulatory implications, potentially allowing for coordinated expression. The Cyp4d2 gene is found in proximity to other CYP4 family members, such as Cyp4d1. researchgate.net

FeatureDescriptionSource
Gene Symbol Cyp4d2 thermofisher.com
Species Drosophila melanogaster ensembl.orgthermofisher.com
Chromosome Location X Chromosome ensembl.orgthermofisher.com
Genomic Coordinates 2,176,006-2,178,728 ensembl.org
Gene Cluster Part of a P450 gene cluster on the X chromosome researchgate.netwikigenes.org

Transcriptional Regulation of this compound Expression

The expression of the Cyp4d2 gene is a tightly controlled process, influenced by various factors that can enhance or suppress its transcription.

Identification of Cis-Regulatory Elements and Promoter Regions

The transcription of genes is initiated at the promoter region, where RNA polymerase and other proteins bind to the DNA. This region contains specific DNA sequences known as cis-regulatory elements (CREs) that act as binding sites for transcription factors. wikipedia.org These elements, which can be enhancers or silencers, modulate the rate of transcription. khanacademy.orgyoutube.com The analysis of promoter regions of cytochrome P450 genes has identified numerous cis-acting elements that are responsive to various stimuli, including hormones and stress. researcher.liferesearchgate.net While the specific CREs for CYP4D2 are not detailed in the provided search results, it is a general principle that such elements are crucial for its regulation. nih.gov

Role of Nuclear Receptors and Transcription Factors in CYP4D2 Regulation

Nuclear receptors are a class of proteins that, upon binding to specific ligands such as hormones or fatty acids, act as transcription factors to regulate gene expression. wikipedia.orgfrontiersin.org They are key regulators of many cytochrome P450 genes. nih.govnih.gov For instance, the nuclear receptors PXR and CAR are known to be important for the transcriptional regulation of several CYP enzymes. mdpi.com While a direct link between specific nuclear receptors and CYP4D2 is not explicitly stated in the provided results, the regulation of CYP genes by nuclear receptors is a well-established mechanism. nih.govescholarship.org Transcription factors, in general, bind to CREs to either activate or repress gene transcription, and their interplay determines the level of gene expression. khanacademy.org

Inducers and Repressors of this compound Transcription

The transcription of cytochrome P450 genes can be modulated by various chemical compounds, which can act as inducers or repressors. nih.govlumenlearning.com Inducers increase the rate of transcription, often by activating nuclear receptors, leading to higher levels of the enzyme. nih.gov For example, some xenobiotics can induce the expression of certain CYP genes. pharmgkb.orgdrugbank.com Conversely, repressors decrease transcription. khanacademy.org Inflammatory stimuli, such as cytokines, have been shown to downregulate the transcription of some CYP enzymes. nih.gov In the context of insects, ecdysteroid agonists have been observed to affect the expression of CYP4 family genes. wikigenes.org It has also been noted that some compounds can simultaneously induce certain CYP isoforms while repressing others. nih.gov

Regulatory FactorGeneral Role in CYP Gene RegulationPotential Relevance to CYP4D2
Cis-Regulatory Elements DNA sequences that bind transcription factors to control transcription. wikipedia.orgEssential for modulating Cyp4d2 expression in response to various signals. researcher.liferesearchgate.net
Nuclear Receptors Ligand-activated transcription factors that regulate the expression of target genes, including many CYPs. wikipedia.orgnih.govLikely involved in the transcriptional control of Cyp4d2, although specific receptors are not identified. mdpi.comnih.gov
Transcription Factors Proteins that bind to DNA to either activate or repress gene transcription. khanacademy.orgMediate the regulatory signals that control the level of Cyp4d2 transcription.
Inducers Chemicals that increase the rate of gene transcription. lumenlearning.comXenobiotics and other molecules can potentially upregulate Cyp4d2 expression. nih.govpharmgkb.org
Repressors Molecules that decrease the rate of gene transcription. khanacademy.orgFactors like inflammatory signals or certain chemical compounds could suppress Cyp4d2 expression. wikigenes.orgnih.gov

Hormonal and Cytokine-Mediated Regulation of this compound

The expression and activity of cytochrome P-450 (CYP) enzymes, including the 4D2 isoform, are subject to complex regulation by various endogenous signaling molecules such as hormones and cytokines. This regulation is crucial for maintaining metabolic homeostasis and responding to physiological changes and pathological states like inflammation and infection. nih.govconicet.gov.ar

Hormonal Regulation:

The synthesis of steroid hormones is a key physiological process reliant on several CYP enzymes. mdpi.com For instance, the production of testosterone (B1683101) in Leydig cells is dependent on the activities of cholesterol side-chain cleavage enzyme (P450scc) and 17α-hydroxylase/C17-20 lyase (P450c17), both of which are members of the cytochrome P450 superfamily. nih.gov The expression of these enzymes is differentially regulated by luteinizing hormone (LH) through its second messenger, cyclic AMP (cAMP). nih.gov While direct studies on the hormonal regulation of CYP4D2 are limited, the established regulatory pathways for other CYPs involved in steroid metabolism suggest that hormonal fluctuations could similarly influence CYP4D2 expression. epa.gov Gonadal hormones, such as testosterone and estrogen, primarily exert their regulatory effects on hepatic CYPs indirectly, by influencing the pulsatile secretion of growth hormone from the pituitary gland. epa.gov This, in turn, dictates the sex-specific expression patterns of various CYP isoforms. epa.gov

Cytokine-Mediated Regulation:

Inflammatory and infectious states are well-known to cause a general depression of drug metabolism, a phenomenon largely attributed to the effects of cytokines on CYP expression. nih.gov Pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), are potent suppressors of several major P-450 enzymes. nih.gov Studies in primary human hepatocyte cultures have demonstrated that these cytokines can directly act on liver cells to decrease the mRNA levels and enzymatic activities of various CYPs, often by more than 40%. nih.gov

The regulatory effects of cytokines can be highly specific to both the cytokine and the CYP isoform. frontiersin.org For example, interferon-γ (IFN-γ) has been shown to suppress CYP1A2 and CYP2E1 expression but has no effect on CYP3A. nih.gov In contrast, interleukin-4 (IL-4) can increase the mRNA levels of CYP2E1, an effect opposite to that of other cytokines. nih.gov This differential regulation suggests the involvement of multiple and distinct regulatory mechanisms. nih.gov The downregulation of CYPs during inflammation can occur through pre- and post-transcriptional mechanisms, including the modulation of transcription factor activity. frontiersin.org

The table below summarizes the effects of various cytokines on the expression of different cytochrome P450 enzymes, based on findings from in-vitro studies.

CytokineEffect on CYP ExpressionTarget CYP IsoformsReference
Interleukin-1β (IL-1β)DownregulationCYP1A1, CYP2C8, CYP2C19, CYP2C76 frontiersin.org
Interleukin-6 (IL-6)DownregulationCYP1A2, CYP2C, CYP2E1, CYP3A nih.govnih.gov
Tumor Necrosis Factor-α (TNF-α)DownregulationCYP1A2, CYP2C, CYP2E1, CYP3A, CYP2C8, CYP2C76 nih.govfrontiersin.org
Interferon-γ (IFN-γ)DownregulationCYP1A2, CYP2E1 nih.gov
Interleukin-4 (IL-4)UpregulationCYP2E1 nih.gov

Post-Transcriptional and Post-Translational Regulation of this compound

Beyond the transcriptional level, the expression and function of this compound are also controlled by post-transcriptional and post-translational mechanisms. These regulatory layers fine-tune the amount of active enzyme present in the cell.

mRNA Stability and Degradation Pathways

The steady-state level of an mRNA molecule is determined by the balance between its rate of transcription and its rate of degradation. The stability of mRNA is a critical control point in gene expression. nih.gov In eukaryotes, the degradation of many mRNAs is initiated by the shortening of the poly(A) tail, a process known as deadenylation. frontiersin.org This is often the rate-limiting step and is carried out by deadenylase complexes, such as the Ccr4-Not complex. frontiersin.org The recruitment of these complexes to specific mRNAs can be regulated by sequence elements within the mRNA, particularly in the 3' untranslated region (3' UTR). frontiersin.org

In the context of cytochrome P450s, a study on the insecticide-resistant P450-B1 gene in Drosophila melanogaster suggested that a post-transcriptional mechanism involving mRNA stability could be responsible for regulating its expression. researchgate.net This was linked to the presence of a transposable element in the 3' untranslated region of the gene in susceptible flies, which was absent in resistant flies. researchgate.net While specific data on the mRNA stability of CYP4D2 is not available, these findings in other P450s highlight the potential importance of mRNA degradation pathways in controlling its expression.

MicroRNA-Mediated Regulation of this compound Expression

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a significant role in post-transcriptional gene regulation. nih.govresearchgate.net They typically bind to the 3' UTR of target messenger RNAs (mRNAs), leading to either translational repression or mRNA degradation. nih.govresearchgate.net It is estimated that over 60% of human protein-coding genes are regulated by miRNAs. jrespharm.com

The regulation of cytochrome P450 enzymes by miRNAs is an emerging area of research. nih.govnih.gov Evidence is accumulating that miRNAs can modulate the expression of various CYPs, thereby influencing drug metabolism and the response to xenobiotics. researchgate.netjrespharm.com This regulation can be direct, through miRNA binding to the CYP mRNA itself, or indirect, by targeting transcription factors that control CYP gene expression. researchgate.net The expression of miRNAs can be altered by various factors, including chemicals, drugs, and hormones, which can in turn affect CYP activity. nih.gov

While specific miRNAs that directly target this compound have not been extensively characterized, the general principles of miRNA-mediated regulation of CYPs suggest that this is a likely mechanism for controlling CYP4D2 expression. nih.govnih.gov

Protein Stability and Degradation Mechanisms

The amount of functional this compound protein is ultimately determined by the balance between its synthesis and degradation. Protein stability and turnover are critical for cellular homeostasis. Wild-type CYP enzymes can have limitations such as low catalytic efficiency and instability under certain conditions. mdpi.com

Studies on other CYP isoforms have shown that protein stability can be influenced by various factors. For example, a study on porcine CYP enzymes demonstrated that the stability of the proteins postmortem was dependent on temperature. nih.gov At 4°C, CYP protein levels were relatively stable for up to 72 hours, whereas at 21°C, a significant loss of protein was observed after 24-48 hours. nih.gov Furthermore, single amino acid changes resulting from genetic variations can affect protein stability and lead to reduced enzyme activity. mdpi.com

The degradation of CYP proteins is a complex process that can involve the ubiquitin-proteasome system. This pathway tags proteins for destruction by the proteasome, a large protein complex that breaks down proteins into smaller peptides. While the specific degradation mechanisms for CYP4D2 have not been fully elucidated, it is expected to follow the general pathways for the turnover of endoplasmic reticulum-associated proteins.

Genetic Variation and Polymorphisms of this compound

Genetic variations within the population can significantly impact the function and expression of cytochrome P450 enzymes. These variations can influence an individual's susceptibility to diseases and their response to drugs and environmental toxins. medlineplus.gov

Identification and Characterization of Single Nucleotide Polymorphisms (SNPs) in CYP4D2

Single nucleotide polymorphisms (SNPs) are the most common type of genetic variation, representing a difference in a single DNA nucleotide. medlineplus.gov When SNPs occur within a gene or its regulatory regions, they can affect the gene's function. medlineplus.gov

The identification and characterization of SNPs in CYP genes are crucial for understanding inter-individual differences in metabolism. For the CYP4 family, numerous SNPs have been identified in genes like CYP4A11 and CYP4F2. mdpi.com For example, over 3400 SNPs have been reported for the human CYP4A11 gene. mdpi.com However, only a fraction of these have been functionally characterized and linked to clinical outcomes. mdpi.com

The table below illustrates the types of information that are typically gathered when characterizing SNPs in a gene.

SNP Identifier (rsID)GeneChromosomal LocationAllele ChangeFunctional ConsequenceAssociated Phenotype/DiseaseReference
rs1126742CYP4A11Chromosome 1Phe434SerReduced 20-HETE synthesisAssociated with cardiovascular risk mdpi.com
rs3093193CYP4F2Not SpecifiedNot SpecifiedNot SpecifiedReduced risk of HAPE plos.org

Functional Consequences of CYP4D2 Genetic Variants on Enzyme Activity and Expression

There is no available scientific literature or database entry that characterizes specific genetic variants of a human CYP4D2 gene and their impact on the enzyme's activity or expression levels. Research on the functional consequences of genetic polymorphisms is extensive for other cytochrome P450 enzymes, such as CYP2D6, CYP2C19, and members of the CYP4F subfamily, where single nucleotide polymorphisms (SNPs) and other variations have been shown to alter drug metabolism and disease susceptibility. wikipedia.orggenecards.orgnih.govpharmgkb.org However, similar studies for a distinct human CYP4D2 enzyme are not present in the public domain.

Allelic Frequencies and Population Genetics of CYP4D2 Variants

Similarly, data on the allelic frequencies and population genetics of human CYP4D2 variants are absent from major pharmacogenomic and population genetics databases like PharmGKB and the Pharmacogene Variation Consortium (PharmVar). pharmgkb.orgpharmgkb.org These resources provide detailed frequency tables for alleles of other clinically relevant CYP genes across various biogeographical groups, but no such data exists for CYP4D2. escholarship.org

The designation "Cyp4d2" is prominently found in research related to the fruit fly, Drosophila melanogaster. pharmvar.orgflybase.org In this organism, Cyp4d2 is a recognized gene involved in processes like insecticide detoxification. pharmvar.orgflybase.org Orthology predictions suggest that the human counterpart to the Drosophila Cyp4d2 gene is likely CYP4V2. Mutations in the human CYP4V2 gene are known to be associated with Bietti crystalline corneoretinal dystrophy, an inherited eye disease. nih.gov

Due to the absence of specific data for a human enzyme named "this compound," it is not possible to generate the requested data tables or provide a detailed discussion on its molecular biology and genetics as outlined. The available scientific focus is on other members of the cytochrome P450 superfamily.

Protein Structure and Enzymatic Mechanism of Cytochrome P 450 4d2

Protein Architecture and Domain Organization of Cytochrome P-450 4D2

The architecture of 4D2 is a testament to the advancements in computational protein design, resulting in a stable and well-defined structure that has been characterized at high resolution. pnas.orgresearchgate.net

Heme Binding Site Configuration and Coordination

This compound binds two molecules of heme B within its hydrophobic core. biorxiv.orgresearchgate.net The heme iron in each cofactor is hexa-coordinated, with the fifth and sixth axial ligands provided by the imidazole side chains of two histidine residues from opposing helices. biorxiv.orgpnas.org This bis-histidine ligation is a common coordination motif in cytochromes and is confirmed by UV-visible spectroscopy, which shows a characteristic Soret peak at 416 nm in the oxidized ferric state. biorxiv.orgpnas.org The two heme groups are co-planar and positioned in close proximity, with an edge-to-edge distance of approximately 6 Å between the conjugated tetrapyrrole ring systems. pnas.orgresearchgate.net This close spacing is a critical feature for facilitating rapid electron transfer between the hemes. pnas.orgresearchgate.net

Key Amino Acid Residues in the this compound Active Site

The active sites of 4D2 are defined by the heme cofactors and the surrounding amino acid residues. Several key residues are critical for the structure and function of these sites:

Histidine: Four histidine residues are fundamentally important as they provide the axial ligation to the iron centers of the two heme molecules. biorxiv.orgpnas.org Their precise positioning is crucial for maintaining the correct heme orientation and redox properties.

Threonine: Each heme-ligating histidine is in close contact with a threonine residue, forming a hydrogen-bonding interaction. pnas.orgresearchgate.net This "keystone" interaction is thought to stabilize the histidine ligand, a feature that was part of the original design principles. biorxiv.orgresearchgate.net

Hydrophobic Residues: The heme binding pockets are lined with hydrophobic amino acid side chains, which create a non-polar environment that is favorable for heme binding and shields the cofactors from the solvent. biorxiv.orgnih.gov

The table below summarizes the key amino acid residues and their functions in the 4D2 active site.

ResidueFunctionReference
HistidineProvides axial ligation to the heme iron. biorxiv.orgpnas.org
ThreonineForms hydrogen bonds with the heme-ligating histidines, stabilizing their conformation. pnas.orgresearchgate.net
Hydrophobic ResiduesCreate a non-polar environment for heme binding and shield the cofactor from the solvent. biorxiv.orgnih.gov

Structural Insights from Homology Modeling and Computational Approaches

Computational methods were integral to the design and subsequent analysis of 4D2. biorxiv.orgnih.gov While homology modeling in the traditional sense is not applicable to a de novo designed protein, the principles of comparative modeling were employed in its conception, drawing inspiration from the structures of natural multi-heme proteins. biorxiv.orgwikipedia.org

The initial design of the 4D2 scaffold was achieved using computational tools to create an idealized four-helix bundle. nih.govpnas.org The placement of the heme binding sites and the selection of key residues, such as the ligating histidines and stabilizing threonines, were guided by computational modeling. pnas.orgbris.ac.uk Following its experimental characterization, including the determination of its crystal structure, computational methods such as molecular dynamics (MD) simulations have been used to further understand its dynamic behavior and redox properties. circuitsoflife.uk These computational studies have been crucial in dissecting the contributions of heme-heme electrostatic interactions to the observed redox potential splitting in 4D2 and its variants. circuitsoflife.uk Furthermore, the 4D2 structure has served as a template for the computational design of more complex multi-heme systems, including a tetraheme helical bundle that functions as a molecular wire. biorxiv.orgpnas.org

Heme Iron Coordination and Oxygen Activation Chemistry

The heme iron in 4D2 is hexa-coordinated by two axial histidine ligands, resulting in a stable, low-spin ferric (Fe³⁺) state in the resting enzyme. biorxiv.orgpnas.org This bis-histidine coordination generally disfavors the binding of exogenous ligands, including molecular oxygen, which is a key step in the catalytic cycle of typical cytochrome P450 monooxygenases. acs.orgnih.gov The primary function for which 4D2 was designed and studied is electron transfer, rather than oxygen activation. biorxiv.orgpnas.org

However, the principles of oxygen activation in heme proteins are well-established. For a heme enzyme to activate oxygen, it typically requires an available coordination site on the iron center for O₂ to bind, which is usually achieved in a pentacoordinate ferrous (Fe²⁺) state. acs.orgnih.gov The subsequent steps involve the transfer of electrons and protons to the bound dioxygen to form highly reactive iron-oxo intermediates. acs.orgnih.gov While 4D2 in its current design is not optimized for oxygen activation, the stable and engineerable scaffold it provides offers a platform for future designs that could incorporate features necessary for such catalytic activity, such as creating an open coordination site and engineering proton delivery networks. cnr.itacs.org

Electron Transfer Pathways and Interactions with NADPH-Cytochrome P450 Reductase

A central feature of the 4D2 protein is its ability to facilitate electron transfer. biorxiv.orgpnas.org The two closely spaced heme cofactors act as a conduit for electrons, and the protein has been engineered into variants with a linear array of four hemes to create a "molecular wire" for long-range electron transfer. biorxiv.orgpnas.org The efficiency of electron transfer between the hemes is dictated by the short distance (6 Å) between them, which allows for rapid electron tunneling. pnas.orgresearchgate.net

In natural microsomal cytochrome P450 systems, the electrons required for catalysis are supplied by NADPH-cytochrome P450 reductase (CPR). nih.gov CPR is a flavoprotein that transfers electrons from NADPH to the P450 enzyme. nih.gov As 4D2 is an artificial protein, its interaction with natural redox partners like CPR has not been extensively characterized. However, studies on designed transmembrane variants of 4D2 have shown that they can engage in electron transfer with other redox proteins, such as the flavoprotein FLDR. nih.gov This demonstrates the potential for engineering specific interactions between designed heme proteins and redox partners. The principles of electron transfer in multi-heme systems, both natural and designed, are an active area of research, with computational studies providing significant insights into the factors that govern the rate and efficiency of these processes. ucl.ac.ukpnas.org The modular nature of 4D2 makes it an excellent model system for experimentally testing and refining these theoretical models of biological electron transfer. pnas.orgcircuitsoflife.uk

Catalytic Cycle of this compound Monooxygenase Activity

The catalytic cycle of cytochrome P450 enzymes is a complex, multi-step process that facilitates the oxidation of a wide array of substrates. This cycle is fundamental to the metabolic functions performed by these enzymes. The process involves the activation of molecular oxygen and the insertion of one oxygen atom into a substrate, while the other is reduced to water mdpi.comyoutube.comnih.gov.

The key stages of the generally accepted cytochrome P450 catalytic cycle are as follows:

StepProcessDescription
1 Substrate BindingThe cycle initiates with the binding of a substrate to the active site of the enzyme. This displaces a water molecule that is typically coordinated to the heme iron in its resting state nih.gov.
2 First Electron TransferThe substrate-bound enzyme undergoes a single-electron reduction. This electron is typically supplied by NADPH-cytochrome P450 reductase youtube.comditki.com. This reduces the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.
3 Dioxygen BindingMolecular oxygen (O₂) binds to the ferrous heme iron, forming a ferrous-dioxygen complex nih.govyoutube.com.
4 Second Electron TransferA second electron is transferred to the ferrous-dioxygen complex. This electron can be provided by NADPH-cytochrome P450 reductase or, in some cases, by cytochrome b₅ nih.govditki.com. This results in the formation of a short-lived peroxo-ferric intermediate nih.gov.
5 ProtonationThe peroxo-ferric species is rapidly protonated by surrounding water molecules or amino acid residues within the active site, leading to the formation of a hydroperoxo-ferric intermediate, also known as Compound 0 nih.govresearchgate.net.
6 O-O Bond CleavageHeterolytic cleavage of the oxygen-oxygen bond in the hydroperoxo-ferric intermediate occurs, releasing a molecule of water nih.govwikipedia.org. This crucial step leads to the formation of the highly reactive ferryl-oxo intermediate known as Compound I wikipedia.org.
7 Substrate OxidationCompound I, a potent oxidizing agent, abstracts a hydrogen atom from the substrate, leading to the formation of a substrate radical and a hydroxylated iron intermediate nih.gov.
8 Product FormationIn a rapid "rebound" step, the hydroxyl group is transferred from the iron to the substrate radical, forming the hydroxylated product nih.gov.
9 Product ReleaseThe final step involves the dissociation of the oxidized product from the active site, allowing a water molecule to re-bind to the heme iron and returning the enzyme to its initial resting state, ready for another catalytic cycle nih.gov.

The activation of molecular oxygen by cytochrome P450 enzymes is a critical process that transforms relatively inert O₂ into a powerful oxidizing species capable of hydroxylating a vast range of substrates nih.govnih.gov. This activation is a stepwise process that begins after the binding of a substrate and the reduction of the heme iron nih.gov. The binding of dioxygen to the ferrous iron is followed by a second reduction, leading to a peroxo-ferric state nih.gov.

Subsequent protonation events are crucial for the heterolytic cleavage of the O-O bond. A conserved acid-alcohol pair in the distal pocket of the active site, along with a network of water molecules, is believed to facilitate this proton transfer researchgate.net. The result of this bond scission is the formation of water and the highly reactive ferryl-oxo species, Compound I wikipedia.org.

Substrate hydroxylation is the principal reaction catalyzed by many cytochrome P450 enzymes mdpi.com. The generally accepted mechanism for this is the "oxygen rebound" mechanism nih.gov. In this process, the potent ferryl-oxo group of Compound I abstracts a hydrogen atom from the substrate, creating a transient substrate radical and an iron-hydroxo intermediate nih.gov. This is followed by the rapid transfer of the hydroxyl group from the iron back to the substrate radical, resulting in the formation of the hydroxylated product nih.gov. The specificity of hydroxylation is dictated by the structure of the enzyme's active site, which orients the substrate in a particular way relative to the heme center nih.gov.

The formation of the high-valent iron-oxo intermediate, known as Compound I, is the pinnacle of the oxygen activation cascade in the cytochrome P450 catalytic cycle wikipedia.org. This transient and highly reactive species is responsible for the majority of the oxidative transformations carried out by these enzymes wikipedia.orgnih.gov.

Compound I is characterized as an iron(IV)-oxo porphyrin radical cation wikipedia.orgnih.gov. This means that one oxidizing equivalent is located on the iron, resulting in a ferryl (Fe⁴⁺=O) state, while the second oxidizing equivalent is delocalized on the porphyrin ring system as a radical cation wikipedia.org. This electronic configuration makes Compound I an exceptionally powerful oxidant, capable of breaking strong C-H bonds in substrates nih.gov.

The generation of Compound I from the preceding hydroperoxo-ferric intermediate (Compound 0) involves the heterolytic cleavage of the O-O bond, a process facilitated by protonation of the terminal oxygen atom, which then departs as a water molecule nih.govwikipedia.org. The formation of this intermediate has been a central focus of research in the field, as its high reactivity makes it difficult to detect and characterize directly under normal turnover conditions nih.gov. However, studies using low-temperature techniques and rapid spectroscopic methods have provided significant evidence for its existence and crucial role in catalysis nih.gov.

Substrate Specificity and Metabolic Functions of Cytochrome P 450 4d2

Endogenous Substrates of Cytochrome P-450 4D2

CYP4D2 is involved in the metabolism of several endogenous molecules, contributing to essential physiological processes.

Metabolism of Steroids and Hormones (e.g., Ecdysteroids in Drosophila)

Research, particularly in Drosophila melanogaster, suggests a role for CYP4D2 orthologs in the metabolism of insect hormones, including ecdysteroids wikipedia.orgpathbank.org. Ecdysteroids are crucial for insect development and molting nih.gov. While CYP4D2 itself is not explicitly named as a direct ecdysteroid biosynthesis enzyme in the search results, other members of the CYP superfamily, such as those in the Halloween family (e.g., Disembodied (CYP302A1) and Shade), are known to catalyze critical hydroxylation steps in the ecdysteroidogenic pathway in Drosophila nih.gov. The expression of CYP4 family genes can be influenced by ecdysteroid agonists in insects like Drosophila melanogaster wikigenes.org. This suggests a potential, albeit indirect or regulatory, link between CYP4D2 and ecdysteroid signaling or metabolism in insects.

Biotransformation of Fatty Acids and Eicosanoids

A primary function attributed to CYP4D2, particularly its mammalian orthologs like human CYP4F2, is the omega-hydroxylation of fatty acids ontosight.aiwikipedia.orgnih.gov. This process involves adding a hydroxyl group to the terminal or penultimate carbon atom of the fatty acid chain, making it more soluble and facilitating its subsequent metabolism and excretion ontosight.aiwikipedia.org. CYP4D2 has been shown to be involved in the metabolism of various fatty acids, including lauric acid, myristic acid, and palmitic acid ontosight.ai.

Members of the CYP4 family, including CYP4F2, are also involved in the metabolism of eicosanoids, which are signaling molecules derived from fatty acids like arachidonic acid wikipedia.orgnih.govjpionline.org. These enzymes can ω-hydroxylate eicosanoids such as leukotriene B4 (LTB4), leading to their inactivation and playing a role in regulating inflammatory responses wikipedia.orgnih.gov. While CYP4D2's direct role in eicosanoid metabolism is not as extensively detailed as that of its mammalian orthologs in the provided results, the family-level function suggests a potential involvement.

Substrate ClassSpecific Examples Mentioned (for CYP4D2 or orthologs)Metabolic Process
Fatty AcidsLauric acid, Myristic acid, Palmitic acid ontosight.aiOmega-hydroxylation ontosight.aiwikipedia.org
EicosanoidsLeukotriene B4 (LTB4) (for CYP4F2) wikipedia.orgOmega-hydroxylation wikipedia.orgnih.gov
Steroids/HormonesEcdysteroids (insects, indirect link) wikipedia.orgpathbank.orgnih.govMetabolism/Biosynthesis nih.gov

Other Physiological Substrates and Metabolites

Beyond steroids and fatty acids, the broad nature of the cytochrome P450 superfamily suggests potential interactions with other physiological substrates. However, specific details regarding other endogenous substrates uniquely metabolized by CYP4D2 are not prominently featured in the provided search results. Generally, P450 enzymes can metabolize a wide range of endogenous compounds, including cholesterol, steroid hormones, and vitamins wikipedia.orgmdpi.comjpionline.orgpurdue.edu. Further research is needed to fully elucidate the complete spectrum of endogenous substrates for CYP4D2 ontosight.ai.

Xenobiotic Substrates and Biotransformation by this compound

CYP4D2, like other P450 enzymes, participates in the metabolism and detoxification of various xenobiotic compounds, including environmental chemicals and potentially promutagens nih.govnih.govnih.gov.

Metabolism of Environmental Chemicals and Promutagens

Cytochrome P450 enzymes are crucial for the phase I metabolism of xenobiotics, including environmental chemicals and procarcinogens nih.govnih.govmdpi.comnih.gov. This process often involves the addition of an oxygen atom to the substrate, increasing its hydrophilicity and facilitating excretion wikipedia.orgnih.gov. While the search results highlight the general role of P450s in metabolizing environmental chemicals and activating promutagens, direct, specific examples of environmental chemicals or promutagens metabolized by CYP4D2 are less detailed.

However, studies in insects, such as Phortica okadai, have implicated CYP4D2 orthologs in the detoxification of synthetic insecticides like β-cypermethrin nih.govresearchgate.net. Overexpression of PoCYP4D2 in S2 cells suppressed the decrease in cell viability caused by β-cypermethrin, suggesting a role in its metabolism nih.govresearchgate.net. This indicates that CYP4D2 can be involved in the biotransformation of environmental chemicals, potentially leading to detoxification or, in some cases, activation.

Biotransformation of Model Substrates for this compound Characterization

Model substrates are often used in research to characterize the activity and specificity of cytochrome P450 enzymes nih.gov. While the provided search results mention the use of model substrates in the context of characterizing P450 enzymes in general or other specific CYPs (e.g., hexyl isonicotinate (B8489971) for CYP2E1), specific model substrates used explicitly for the characterization of CYP4D2 are not clearly identified nih.gov. Research on specific P450 enzymes like CYP4D2 may still be in stages where specific, widely accepted model substrates for its characterization are not yet established or reported in the provided snippets vulcanchem.com.

Xenobiotic ClassSpecific Examples Mentioned (for CYP4D2 or orthologs)Metabolic Outcome (Potential)
Synthetic Insecticidesβ-cypermethrin (in Phortica okadai) nih.govresearchgate.netDetoxification nih.govresearchgate.net
Environmental ChemicalsGeneral mention for P450s nih.govnih.govBiotransformation wikipedia.orgnih.gov
PromutagensGeneral mention for P450s wikigenes.orgnih.govmdpi.comActivation/Detoxification mdpi.com

Regio- and Stereoselectivity of this compound Catalysis

Regioselectivity refers to the preference of an enzyme for reaction at a specific functional group or position within a molecule, while stereoselectivity involves the preferential formation of one stereoisomer over others. khanacademy.orgyoutube.com Cytochrome P450 enzymes, in general, are known for their remarkable regio- and stereoselectivity, which is determined by the precise architecture of their active site and how the substrate binds and is oriented relative to the heme iron. wikipedia.orgnih.govnih.gov

For CYP4D2, the primary regioselective activity identified is ω-hydroxylation, targeting the terminal or (ω-1) carbon of fatty acids. ontosight.aiwikipedia.org This specific regiochemistry is characteristic of enzymes within the CYP4 family. wikipedia.org While the search results highlight the regioselectivity of related enzymes like CYP4F2 towards the ω-hydroxylation of fatty acids and eicosanoids wikipedia.org, and discuss regio- and stereoselectivity in the context of other CYP enzymes like CYP2C9 and CYP2C8 nih.gov, specific detailed studies on the stereoselectivity of CYP4D2 catalysis were not prominently featured in the search results. However, given that many substrates, particularly fatty acids and eicosanoids, can exist as or be converted into chiral forms, and that CYP enzymes generally exhibit stereoselectivity khanacademy.orgyoutube.comnih.gov, it is likely that CYP4D2 catalysis also involves a degree of stereochemical control, favoring the formation of specific stereoisomers of hydroxylated products. The precise nature and extent of this stereoselectivity would typically be determined through detailed in vitro studies using purified enzyme and chiral substrates.

Kinetic Characterization of this compound Substrate Interactions

The kinetic characterization of enzyme-substrate interactions provides crucial information about the enzyme's catalytic efficiency and affinity for its substrates. Key kinetic parameters include the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govresearchgate.netnih.gov Km reflects the substrate concentration at which the reaction rate is half of Vmax and serves as an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates higher affinity. nih.govresearchgate.net Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate. nih.govresearchgate.net

Kinetic studies on CYP4F2, a related enzyme, have provided valuable data on its interaction with various substrates, including fatty acids and eicosanoids. For instance, Km values have been reported for the ω-hydroxylation of very long-chain fatty acids like docosanoate, tetracosanoate, and hexacosanoate, as well as eicosanoids such as 8-HETE, 12-HETE, and leukotriene B₄. genecards.org Vmax values corresponding to these substrates have also been determined, indicating the catalytic efficiency of the enzyme towards each compound. genecards.org

While specific kinetic data for CYP4D2 were not as extensively detailed as for CYP4F2 in the immediate search results, the principles of kinetic characterization apply similarly. Studies involving recombinant CYP4D2 expressed in suitable systems (such as bacteria, yeast, or mammalian cells) would typically be conducted to determine its Km and Vmax values for its identified substrates. nih.gov These parameters are essential for understanding the enzyme's role in metabolic pathways, predicting potential drug interactions (though drug interaction specifics are outside the scope of this article), and assessing the impact of genetic variations on enzyme activity. nih.govresearchgate.netnih.gov The determination of kinetic parameters often involves measuring reaction rates at varying substrate concentrations and fitting the data to kinetic models, such as the Michaelis-Menten model. nih.govresearchgate.net Some CYP enzymes can exhibit more complex kinetics, including substrate activation or inhibition, which may require more sophisticated kinetic models for accurate characterization. nih.gov

Data on the kinetic parameters for CYP4F2 with selected substrates are presented in the table below, illustrating the type of data obtained in such studies:

SubstrateKm (µM)Vmax (pmol/min/pmol enzyme or nmol/min/nmol enzyme)Citation
Docosanoate0.51.6 (pmol/min/pmol enzyme) genecards.org
Tetracosanoate1.11.6 (pmol/min/pmol enzyme) genecards.org
Hexacosanoate1.90.9 (pmol/min/pmol enzyme) genecards.org
Leukotriene B₄60- genecards.org
8-HETE194 (nmol/min/nmol enzyme) genecards.org
12-HETE42.32.9 (nmol/min/nmol enzyme) genecards.org
Menaquinone-4 (MK-4)1.7- genecards.org
Alpha-tocopherol21- genecards.org
Gamma-tocopherol37- genecards.org

Cellular and Tissue Distribution of Cytochrome P 450 4d2

Tissue-Specific Expression Profiles of Cytochrome P-450 4D2

In Drosophila melanogaster, the expression of the Cyp4d2 gene has been detected in a variety of tissues and cell types. These include adult tracheocytes and the open tracheal system trachea, alongside 22 other identified cell types or tissues uniprot.org. The malpighian tubules, which serve as the insect equivalent of kidneys and are involved in detoxification and osmoregulation, are another site of Cyp4d2 expression rcsb.org. Furthermore, expression has been noted in the central nervous system of Drosophila wikigenes.org.

Studies in the related species Phortica okadai have shown high expression levels of Pocyp4d2 in the midgut and Malpighian tubules of third/fourth-instar larvae nih.gov. Specifically, Pocyp4d2 demonstrated the highest expression in the midgut compared to other analyzed genes nih.gov. Research on the third instar larval midgut of Drosophila melanogaster has revealed that Cyp4d2 expression is not uniform throughout the tissue but is compartmentalized, with promoter-driven expression observed in specific sections, including M2, M4, M6, M9, M12, and M13 nih.gov. The midgut, Malpighian tubules, and fat body are recognized as primary sites for xenobiotic metabolism in insects nih.gov. Additional tissues in Drosophila where Cyp4d2 is expressed include the adult head, embryonic midgut chamber, embryonic/larval midgut, and gonad nih.gov. Expression in the ring gland of wandering third instar larvae has also been reported.

While the specific tissue distribution of CYP4D2 in humans is not as extensively documented in the provided context, general information on human CYPs indicates their predominant presence in the liver, intestines, and kidneys, with the highest concentrations typically found in the liver. However, CYPs are also found in numerous other cells throughout the body, and the distribution of individual CYP enzymes can vary significantly across different organs. Extrahepatic CYP enzymes are known to exist and perform tissue-specific functions. For instance, CYP expression in the skin is distinct from that in the liver and other organs.

Based on the research findings, a summary of known tissue expression for Drosophila melanogaster Cyp4d2 is presented in the table below:

Tissue/Cell Type (Drosophila melanogaster)Developmental StageSource
Adult tracheocyteAdult uniprot.org
Open tracheal system tracheaAdult uniprot.org
Malpighian tubulesNot specified rcsb.org
Central nervous systemNot specified wikigenes.org
Midgut (specific sections: M2, M4, etc.)Third instar larva nih.gov
Adult headAdult nih.gov
Embryonic midgut chamberEmbryonic nih.gov
Embryonic/larval midgutEmbryonic/Larval nih.gov
GonadNot specified nih.gov
Ring glandWandering third instar larva

Cellular Localization within Tissues (e.g., endoplasmic reticulum, mitochondria)

Cytochrome P450 enzymes, including CYP4D2, are generally characterized as membrane-bound proteins rcsb.org. In eukaryotic cells, they are typically found associated with cellular membranes. In humans, CYP enzymes are primarily located within the endoplasmic reticulum and mitochondria of liver cells, although their presence in other cellular locations in various tissues has also been noted. They function as transmembrane proteins commonly situated in the plasma membrane of the endoplasmic reticulum in liver cells.

For Drosophila melanogaster Cyp4p2 (CYP4D2), the UniProt database lists the endoplasmic reticulum membrane as a cellular component based on GO annotations uniprot.org. While microsomal P450s are predominantly localized to the endoplasmic reticulum, some members of families 1-3 have been found in other subcellular compartments, including mitochondria, plasma membrane, and lysosomes. Studies on the Drosophila disembodied (dib) gene, which encodes a P450-like sequence with similarity to CYP4D2, suggest it is most similar to the mitochondrial P450 class. Mechanisms such as hydrophilic motifs in the NH2-terminal region and phosphorylation have been implicated in the targeting of P450s to mitochondria. In the brain, CYP enzymes have been shown to localize to different cell types, including astrocytes, neurons, and endothelial cells.

Developmental Expression Patterns of this compound (e.g., embryonic, larval, adult stages)

The expression levels of the Cyp4d2 gene in Drosophila melanogaster vary across different developmental stages. Research indicates that adult flies exhibit higher expression of the CYP4d2 gene compared to larvae. This up-regulation in adults suggests that different P450 genes are influenced by factors such as insecticide pressure in a stage-specific manner.

In Phortica okadai, the expression patterns of Pocyp4d2 also differ between developmental stages nih.gov. High expression of Pocyp4d2 was specifically observed in third/fourth-instar larvae nih.gov. As mentioned earlier, in Drosophila, Cyp4d2 is expressed in embryonic and larval midgut tissues nih.gov and the ring gland of wandering third instar larvae. The Drosophila disembodied gene, which shares similarity with CYP4D2, shows a complex expression pattern in the early embryo that becomes more restricted to the prothoracic portion of the ring gland later in embryonic development. In larval and adult stages, its expression is found in the prothoracic gland and ovarian follicle cells, respectively.

Observations in other insect species also highlight developmental regulation of CYP4 family genes. For instance, in the fire ant Solenopsis invicta, genes within the CYP4 family display higher expression in earlier larval stages (1st–2nd instars) compared to later stages (3rd–4th instars).

In humans, the expression and activity of drug-metabolizing CYP enzymes undergo significant changes throughout development. While active in the liver during early intrauterine development, a substantial increase in both the abundance and diversity of these enzymes occurs after birth, predominantly within the first year of life. CYP expression profiles in the liver are known to differ considerably between fetal and adult stages. Studies in zebrafish have also demonstrated varied expression patterns of different CYP transcripts during development, with some increasing as liver development progresses, while others peak earlier.

The differential expression of Cyp4d2 across developmental stages in Drosophila melanogaster is illustrated by the following comparative data:

Developmental Stage (Drosophila melanogaster)Relative CYP4d2 Gene Expression (Example Data)Source
LarvalLower
AdultHigher

Note: The relative expression values can vary depending on the specific experimental conditions and populations studied.

Physiological Roles and Biological Implications of Cytochrome P 450 4d2

Contribution to Endogenous Metabolic Homeostasis

In Drosophila melanogaster, CYP4D2 is implicated in endogenous metabolic homeostasis, notably through its suggested involvement in steroidogenesis. Steroid hormones play crucial roles in insect development and physiology. Studies indicate that CYP4D2 may participate in the complex series of hydroxylation reactions required for the biosynthesis of ecdysteroids, which are the primary insect molting hormones. The gene encoding CYP4D2, Cyp4d2, is located within a cluster of cytochrome P450 genes on the X chromosome in Drosophila melanogaster. nih.gov Research has associated Cyp4d2 with genes involved in the ecdysteroidogenic pathway, such as shadow (sad) and disembodied (dib). nih.govthegoodscentscompany.com These findings suggest a role for CYP4D2 in the intricate enzymatic cascade that converts cholesterol into active ecdysteroids like 20-hydroxyecdysone, thereby contributing to developmental regulation and metabolic balance in insects. nih.govnih.gov

Role in Intermediary Metabolism and Signaling Pathways

CYP4D2's role extends to intermediary metabolism and potential involvement in signaling pathways, particularly within specific insect tissues. In Drosophila, CYP4d2 is expressed in the malpighian tubules, organs functionally analogous to vertebrate kidneys, suggesting a role in processes related to detoxification and osmoregulation. fishersci.at Furthermore, Cyp4d2 is among the cytochrome P450 genes found to be enriched in the larval ring gland of Drosophila. nih.gov The ring gland is a critical endocrine organ in insects, responsible for synthesizing and secreting hormones that regulate development. This organ is also associated with intermediary metabolic processes, including fatty acid metabolism, and is involved in various developmental signaling pathways. nih.gov The presence of CYP4D2 in the ring gland points towards its potential participation in the local metabolism of endogenous compounds, such as fatty acids, and its influence on signaling cascades that govern insect growth and development. While direct links between CYP4D2 and specific signaling pathways like the Nrf2 pathway (observed for human CYP4F2 in other contexts bmrb.io) are not as clearly defined for the insect enzyme in the provided literature, its localization in a key endocrine and metabolically active tissue like the ring gland suggests an indirect or direct role in modulating metabolic signals.

Research Methodologies and Experimental Models for Cytochrome P 450 4d2 Studies

In Vivo Animal Models for Cytochrome P-450 4D2 Research

This compound Gene Knockout Models

Phenotypic Analysis of this compound Knockout Models

Knockout models are instrumental in determining the physiological function of a gene by observing the effects of its absence. In Drosophila melanogaster, RNA interference (RNAi) has been used to knock down the expression of Cyp4d2. Studies targeting Cyp4d2 with RNAi have shown resulting lethality at larval or pupal stages, suggesting an essential endogenous function for this enzyme in fruit flies. taconic.combio2db.com Genome-wide RNAi screens in Drosophila S2 cells have also been employed to identify genes involved in various biological processes, including those potentially related to metal response, and Cyp4d2 has appeared in such screens. uniprot.org While direct knockout mouse models specifically for Cyp4d2 were not prominently found in the search results, knockout models for other CYP enzymes, such as CYP4F2 and CYP4B1, have been generated in mice to study their roles in metabolism and associated phenotypes like those related to cardiovascular or renal systems. nih.govwikipedia.org This demonstrates the broader application of knockout technology in understanding CYP function in animal models.

Transgenic Models for this compound Overexpression or Humanized Expression

Transgenic models allow for the study of the effects of increased gene expression or the expression of a gene from a different species (humanized models). In the context of CYP4D2, overexpression studies have been conducted in insect cell lines. For example, overexpression of recombinant PoCYP4D2 (from Phortica okadai) in S2 cells suppressed the decrease in cell viability caused by exposure to β-cypermethrin, indicating a role in detoxification.

While humanized expression models specifically for CYP4D2 were not detailed in the search results, humanized mouse lines have been developed for other human CYPs, such as CYP2D6 and CYP3A4. These models are created to better reflect human drug metabolism in vivo, often by deleting endogenous mouse CYP genes and replacing them with human counterparts or introducing human CYP genes. This approach allows for the assessment of human CYP activity and the impact of genetic polymorphisms in a living system.

Pharmacological Manipulation of this compound in Animal Studies

Analytical Techniques for this compound Research

Analyzing CYP4D2 and its activity requires specialized biochemical and analytical techniques to characterize the protein, identify its substrates and products, and quantify its presence.

Spectroscopic Methods for Heme Iron Characterization (e.g., UV-Vis Spectroscopy at 450 nm)

Spectroscopic methods, particularly UV-Vis spectroscopy, are fundamental for characterizing cytochrome P450 enzymes due to the presence of a heme prosthetic group. The heme iron in P450s can exist in different oxidation and spin states, which have distinct light absorption properties. A characteristic feature of cytochrome P450 enzymes is the Soret absorption peak that appears around 450 nm when the ferrous (Fe2+) form of the enzyme binds with carbon monoxide (CO). This specific absorbance at approximately 450 nm is a diagnostic marker for intact, functional P450. UV-Vis spectroscopy can be used to identify and quantify P450 content in various preparations, including membranes, tissue homogenates, and purified protein. It can also provide insights into substrate binding and the redox state of the heme iron. While specific UV-Vis spectra for CYP4D2 were not provided in the search results, as a member of the CYP superfamily containing a heme group, it is expected to exhibit similar characteristic spectral properties, making UV-Vis spectroscopy a relevant technique for its study.

Chromatographic and Mass Spectrometric Approaches for Metabolite Profiling

Chromatographic techniques, coupled with mass spectrometry (MS), are essential for identifying and quantifying the products (metabolites) formed by CYP4D2-mediated reactions. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for metabolite profiling. These techniques separate complex mixtures of compounds and then detect and characterize them based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides accurate mass data, which is crucial for determining the elemental composition of metabolites. LC-MS/MS is widely used in drug metabolism studies to screen for and identify metabolites formed by CYP enzymes in various biological samples. While specific examples of CYP4D2 metabolite profiling using these techniques were not detailed, the general methodology is broadly applicable to studying the metabolic activities of any CYP enzyme, including CYP4D2, by analyzing the transformation of potential substrates.

Immunochemical Techniques for Protein Detection and Quantification (e.g., Western Blot, ELISA)

Immunochemical techniques utilize antibodies to detect and quantify specific proteins. Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are common methods used in CYP research. Western blotting involves separating proteins by gel electrophoresis and then transferring them to a membrane for detection with antibodies specific to the target protein, allowing for determination of protein size and relative abundance. ELISA, on the other hand, is a plate-based assay that uses antibodies to detect and quantify a protein in a sample, often providing more quantitative data than Western blotting. Antibodies against various CYP enzymes, including CYP4F2 and CYP2J2, are commercially available and validated for use in techniques such as Western Blot, ELISA, and immunohistochemistry. These techniques are valuable for assessing the expression levels of CYP4D2 in different tissues, developmental stages, or in response to experimental treatments, providing insights into its regulation and involvement in specific pathways.

Computational and Bioinformatic Approaches in this compound Studies

Computational and bioinformatic methodologies provide powerful means to study CYP4D2 at the molecular and genomic levels, complementing traditional experimental techniques. These approaches enable researchers to predict protein structure and function, analyze evolutionary relationships, and investigate gene expression patterns and regulatory networks without the need for extensive laboratory work in the initial stages.

Molecular Docking and Dynamics Simulations for Substrate-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between an enzyme, such as CYP4D2, and its potential substrates or inhibitors. Molecular docking predicts the preferred orientation (pose) of a ligand within the enzyme's binding site based on scoring functions that estimate binding affinity. MD simulations, on the other hand, provide insights into the dynamic behavior of the enzyme-ligand complex over time, revealing conformational changes, the flexibility of the active site, and the accessibility of substrate channels genenames.orgresearchgate.netresearchgate.netgenecards.org.

While detailed published data specifically on molecular docking and dynamics simulations for CYP4D2 across various substrates is limited in the immediate search results, these methods are widely applied to other cytochrome P450 enzymes to understand the molecular basis of their substrate specificity and catalytic mechanisms genenames.orgresearchgate.netresearchgate.netgenecards.orgmdpi.comgenecards.org. Studies on Phortica okadai CYP4D2 (PoCYP4D2) have mentioned the use of simulated molecular docking in the context of investigating its interaction with β-Cypermethrin, suggesting these techniques are being employed to understand how CYP4D2 metabolizes specific compounds nih.gov. General applications of MD simulations in CYP studies include exploring substrate access channels, the influence of the membrane environment on enzyme structure, and the impact of mutations on protein dynamics and stability researchgate.netresearchgate.netgenecards.orggenecards.org.

Phylogenetic Analysis of this compound Homologs across Species

Phylogenetic analysis is a bioinformatic method used to study the evolutionary relationships between homologous genes or proteins across different species. By comparing the sequences of CYP4D2 homologs, researchers can infer their evolutionary history, identify conserved regions, and understand the divergence of function.

Studies involving phylogenetic analysis of CYP4D2 have primarily focused on insect species. A phylogenetic tree constructed for CYP450 genes from Phortica okadai, including PoCYP4D2, showed its evolutionary relationship to other insect CYPs. PoCYP4D2 was found to be closely related to homologous genes from Lucilia euprina and Musca domestica and shared approximately 62.44% amino acid similarity with a homolog from Lucilia cuprina genecards.orguniprot.orgmarrvel.org. Amino acid similarity to Drosophila genes was reported to range from 50% to 60% genecards.orguniprot.org. Phylogenetic analysis is a standard approach in studying the CYP450 superfamily in Drosophila, helping to identify clades and trace their ancestry wikigenes.org. The presence of CYP4D2 homologs has also been noted in the genome assembly of Anopheles stephensi, indicating its presence and evolutionary conservation across different insect vectors and its potential implication in traits like insecticide resistance researchgate.net. These analyses often involve sequence alignments to understand evolutionary distances and relationships nih.gov.

Genomic and Transcriptomic Data Analysis for CYP4D2 Expression and Regulation

Genomic and transcriptomic analyses provide insights into the organization of the CYP4D2 gene within the genome and the regulation of its expression under various conditions. Genomic analysis involves studying the gene's location, structure (e.g., intron-exon organization), and its relationship to other genes researchgate.netnih.gov. Transcriptomic analysis, often performed using techniques like RNA sequencing or quantitative real-time PCR (qRT-PCR), measures the levels of CYP4D2 mRNA transcripts, indicating the gene's activity in different tissues or developmental stages, or in response to environmental stimuli wikipathways.org.

Transcriptomic studies in Phortica okadai exposed to β-Cypermethrin identified cyp4d2 as an upregulated gene, suggesting its involvement in the detoxification of this insecticide wikipathways.org. Expression analysis confirmed that Pocyp4d2 had high expression levels in the midgut of P. okadai genecards.orguniprot.org. In Drosophila melanogaster, transcriptomic analysis has identified Cyp4d2 as a gene enriched in the ring gland, an endocrine organ, suggesting potential roles in development. Furthermore, expression analysis of Cyp4d2 in different populations and developmental stages of Drosophila melanogaster exposed to endosulfan (B1671282) revealed variations in its expression levels, with upregulation observed in some samples and higher expression in adults compared to larvae, highlighting its role in insecticide detoxification and the variability of its regulation. Genomic analysis has shown that CYP4D2 can be located in genomic regions associated with insecticide resistance, as observed in Anopheles stephensi researchgate.net. Bioinformatics tools are commonly used to analyze the large datasets generated by genomic and transcriptomic studies to identify differentially expressed genes and explore potential regulatory pathways wikipathways.org.

Evolutionary Biology of Cytochrome P 450 4d2

Phylogenetic Relationships within the Cytochrome P450 4 Family

The cytochrome P450 genes in insects are broadly categorized into four major clades that predate the divergence of the class Insecta: the CYP2, CYP3, CYP4, and mitochondrial P450 clades. researchgate.net The CYP4 clan is noted for its high degree of sequence and functional diversity. researchgate.netnih.gov This clan is involved in a variety of physiological processes in insects, including the metabolism of endogenous compounds, processing of odors, and detoxification of xenobiotics like insecticides. researchgate.netresearchgate.net

Phylogenetic analyses consistently place Cytochrome P-450 4D2 (CYP4D2) within the CYP4D subfamily. In the model organism Drosophila melanogaster, Cyp4d2 is part of a cluster of CYP4 genes located on the X chromosome, which also includes Cyp4d1. wikigenes.orgresearchgate.net This genomic clustering suggests a close evolutionary relationship, likely arising from tandem gene duplication events.

Studies comparing CYP4D2 across different insect species reveal clear orthologous relationships. For instance, the CYP4D2 protein in the fruit fly Phortica okadai (PoCYP4D2) shows a close phylogenetic relationship to its counterparts in other dipteran species such as the blowfly Lucilia cuprina and the housefly Musca domestica. nih.govresearchgate.net This indicates a shared ancestry and conservation of the CYP4D subfamily within this insect order. The relationship of CYP4D2 with other CYP4 subfamilies shows that while they all belong to the broader CYP4 clan, the CYP4D subfamily forms a distinct and coherent group.

Table 1: Phylogenetic Placement of this compound

Taxonomic Level Placement Supporting Evidence Citation
Clan CYP4 One of four major insect P450 clades. researchgate.net
Family CYP4 Highly diverse family in insects. nih.gov
Subfamily CYP4D Forms a distinct phylogenetic cluster. nih.gov

| Specific Gene | CYP4D2 | Often clusters with other CYP4D genes (e.g., Cyp4d1). | wikigenes.orgresearchgate.net |

Gene Duplication and Diversification Events Leading to this compound

The vast number of cytochrome P450 genes found in insects is a direct result of extensive gene duplication and subsequent functional diversification. nih.govnih.gov This "birth-and-death" model of evolution allows for the generation of new gene functions, which is particularly advantageous for organisms that need to adapt to changing environmental pressures, such as exposure to plant toxins and synthetic insecticides. nih.gov

The evolutionary history of CYP4D2 is intimately linked to this process. The presence of gene clusters, such as the one containing Cyp4d1 and Cyp4d2 on the Drosophila melanogaster X chromosome, is strong evidence of an origin through tandem duplication. researchgate.netunina.it Following a duplication event, the two resulting paralogous genes can evolve in different ways. One copy may retain the ancestral function, while the other is free to accumulate mutations. This can lead to neofunctionalization (the evolution of a new function), subfunctionalization (the partitioning of the original function between the two genes), or nonfunctionalization (the loss of the gene as a pseudogene).

In the case of the CYP4D subfamily, duplication events have likely provided the raw material for adaptation. While members of this subfamily are clearly related, the diversification of their sequences suggests they have been subjected to different selective pressures. This diversification is a hallmark of genes involved in xenobiotic metabolism, where the ability to metabolize a wide and ever-changing array of foreign compounds is evolutionarily advantageous. researchgate.net The emergence of distinct CYP4D genes, including CYP4D2, from a common ancestor through duplication and divergence has enabled insects to develop sophisticated detoxification systems.

Conservation and Divergence of this compound Orthologs across Species

The study of orthologous genes—genes in different species that evolved from a common ancestral gene—provides insights into the conservation of function and the divergence driven by species-specific adaptations. Analysis of CYP4D2 orthologs reveals a pattern of both conserved core functions and significant divergence, particularly in regions associated with substrate recognition.

Sequence similarity among dipteran insects highlights the conservation of CYP4D2. For example, PoCYP4D2 from Phortica okadai shares 62.44% sequence similarity with its homolog in Lucilia cuprina and between 50% and 60% with orthologs in various Drosophila species. nih.govresearchgate.net This level of conservation suggests a retained, fundamental role for the enzyme within this group of insects, likely related to the metabolism of a common set of endogenous or exogenous compounds.

However, when comparing more distantly related species, the divergence becomes more pronounced. An interesting case is the relationship between the insect CYP4D2 and the human CYP4F2. While they are considered orthologs, their primary functions have diverged significantly. wikipedia.org In Drosophila melanogaster, CYP4D2 is implicated in the breakdown of synthetic insecticides and the metabolism of insect hormones. wikipedia.orgflybase.org In contrast, human CYP4F2 is primarily involved in the metabolism of endogenous compounds like eicosanoids and vitamin K. wikipedia.org This functional divergence illustrates how an ancestral gene can be co-opted for different physiological roles over long evolutionary timescales.

Table 2: Comparison of CYP4D2 Orthologs

Species Ortholog Name Sequence Similarity to L. cuprina Known/Predicted Function Citation
Phortica okadai PoCYP4D2 62.44% Detoxification of β-cypermethrin nih.gov
Drosophila melanogaster Dmel\Cyp4d2 ~50-60% Metabolism of insecticides and hormones wikipedia.orgflybase.org
Lucilia cuprina LcCYP4D2-like 100% (Reference) Putative detoxification nih.govresearchgate.net
Musca domestica MdCYP4D-like High (phylogenetically close) Putative detoxification nih.gov

Future Directions and Emerging Research Avenues for Cytochrome P 450 4d2

Advanced Methodological Development for Cytochrome P-450 4D2 Characterization

Advancements in biochemical and structural techniques are crucial for a deeper understanding of CYP4D2. Future research will likely focus on refining methods for the expression, purification, and structural determination of this specific enzyme. While general methods for characterizing cytochrome P450 enzymes exist, including spectroscopic and analytical techniques, applying and optimizing these for CYP4D2 is essential rcsb.org. Techniques such as high-resolution crystallography or cryo-electron microscopy could provide detailed structural information, revealing the active site architecture and mechanisms of substrate binding and catalysis specific to CYP4D2. rcsb.orggenecards.orgbioinformation.net Protein engineering approaches, including rational design and directed evolution, could be employed to modify CYP4D2 for altered substrate specificity or enhanced catalytic efficiency, providing tools for both basic research and potential biotechnological applications. researchgate.net Furthermore, developing high-throughput screening methods tailored to identify novel substrates or inhibitors of CYP4D2 would significantly accelerate functional characterization.

Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding of this compound Function

Integrating data from various omics disciplines offers a powerful approach to understand CYP4D2 within the context of the broader biological system. nih.govnih.govwikipedia.org Future studies should aim to combine genomic data, including genetic variations in the Cyp4d2 gene, with transcriptomic data to assess gene expression levels under different physiological or environmental conditions. genecards.org Proteomic analysis can provide insights into CYP4D2 protein abundance, post-translational modifications, and interactions with other proteins, such as cytochrome P450 reductase, which is essential for its activity. Metabolomics, the study of small molecules involved in metabolism, can help identify the endogenous and exogenous substrates and products of CYP4D2 activity, revealing its metabolic networks and pathways. nih.gov Integrating these layers of omics data through sophisticated bioinformatics and computational tools will enable a systems-level understanding of how CYP4D2 contributes to cellular processes, responds to stimuli, and potentially impacts phenotypes. nih.govwikipedia.org Studies in model organisms like Drosophila melanogaster, where Cyp4d2 is characterized, are particularly well-suited for this integrated omics approach. rcsb.orggenecards.org

Exploring Novel Regulatory Mechanisms of this compound

Understanding how CYP4D2 expression and activity are regulated is critical for comprehending its biological roles. Beyond conventional transcriptional regulation involving transcription factors and nuclear receptors, future research should delve into novel regulatory mechanisms. This includes investigating the influence of post-transcriptional modifications such as RNA editing and methylation on Cyp4d2 mRNA stability and translation. Epigenetic modifications, such as DNA methylation and histone modifications, could also play a significant role in controlling Cyp4d2 gene expression and warrant further investigation. The involvement of non-coding RNAs, such as microRNAs, in modulating CYP4D2 levels presents another promising area of research, as microRNAs have been shown to regulate other CYP enzymes. Furthermore, exploring how cellular signaling pathways and environmental cues specifically impact CYP4D2 regulation will provide a more complete picture of its control.

Unraveling Undiscovered Endogenous Functions of this compound

While CYP enzymes are well-known for metabolizing xenobiotics, they also play crucial roles in the metabolism of a wide array of endogenous compounds, including steroids, fatty acids, and signaling molecules. bioinformation.net Given the potential involvement of Drosophila CYP4D2 in ecdysteroid biosynthesis rcsb.org, future research should focus on definitively identifying and characterizing its endogenous substrates and products. Exploring its potential roles in the metabolism of other lipid mediators, hormones, or signaling molecules within Drosophila or other organisms where it is expressed could reveal previously unknown biological functions. bioinformation.net Investigating the physiological consequences of altering CYP4D2 activity or expression levels in model systems will be essential to validate these endogenous roles. The potential presence and function of CYP4D2 in mammalian systems, as suggested by its mention in Jurkat T-cells, also warrants further investigation into potential endogenous roles in these organisms.

Q & A

Q. How can researchers experimentally validate the enzymatic activity of cytochrome P-450 4D2 in vitro?

Methodological Answer: Recombinant expression systems (e.g., Saccharomyces cerevisiae or baculovirus-insect cell systems) are widely used to isolate CYP4D2 activity. After purification, activity assays should employ substrate-specific probes (e.g., bufuralol for CYP2D6) with NADPH-dependent cofactor systems. Quantify metabolite formation via LC-MS/MS and normalize activity to protein concentration measured by the Lowry method . Include positive controls (e.g., known CYP inhibitors like quinidine) to confirm specificity .

Q. What molecular techniques are recommended to detect CYP4D2 genetic polymorphisms in clinical cohorts?

Methodological Answer: Use PCR-RFLP (Restriction Fragment Length Polymorphism) or Sanger sequencing to identify SNPs (e.g., CYP2D6*2, *4 alleles). For high-throughput studies, next-generation sequencing (NGS) panels targeting CYP450 loci or whole-exome sequencing can capture rare variants. Validate functional impacts via heterologous expression in cell lines (e.g., HEK293) followed by enzymatic activity assays .

Q. How should researchers design experiments to assess CYP4D2 induction or inhibition by xenobiotics?

Methodological Answer: Primary human hepatocytes or immortalized cell lines (e.g., HepaRG) are optimal for induction studies. Expose cells to test compounds for 48–72 hours, then quantify mRNA (qRT-PCR) and protein (Western blot) levels. For inhibition, use fluorogenic or luminogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in microsomal incubations. Calculate IC₅₀ values and compare to reference inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced Research Questions

Q. How can contradictory data on CYP4D2 substrate specificity be resolved across studies?

Methodological Answer: Apply in silico tools like molecular docking (e.g., AutoDock Vina) to model substrate-enzyme interactions, complemented by kinetic assays (e.g., steady-state KmK_m and VmaxV_{max} determination). Cross-validate findings with structural data (e.g., X-ray crystallography of homologous isoforms like CYP2D6) to identify critical active-site residues. Integrate data from curated databases (e.g., Cytochrome P450 Database, CPD) to resolve discrepancies .

Q. What strategies are effective for analyzing CYP4D2-mediated drug-drug interactions (DDIs) in polypharmacy scenarios?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp or GastroPlus) to simulate DDIs. Input parameters include enzyme abundance, inhibition constants (KiK_i), and genetic polymorphism frequencies. Validate models with clinical pharmacokinetic data from cohorts stratified by CYP4D2 metabolizer status (e.g., poor vs. extensive metabolizers) .

Q. How can researchers address the challenge of CYP4D2’s low abundance in tissue samples?

Methodological Answer: Employ targeted proteomics (e.g., nanoLC-PRM/MS) with stable isotope-labeled peptide standards for absolute quantification. For transcriptomics, use droplet digital PCR (ddPCR) to detect low-copy mRNA. If tissue availability is limited, leverage in silico extrapolation from recombinant enzyme kinetics .

Data Integration & Contradiction Analysis

Q. What bioinformatics pipelines are recommended for integrating CYP4D2 functional data with multi-omics datasets?

Methodological Answer: Use tools like Cytoscape for network analysis, linking CYP4D2 substrates/inhibitors to metabolomic pathways (e.g., KEGG, Reactome). For genomic integration, apply GWAS Catalog or PharmGKB to correlate polymorphisms with clinical phenotypes. Filter noise via machine learning (e.g., random forests) to prioritize high-confidence interactions .

Q. How should conflicting results from CYP4D2 knockout models be interpreted?

Methodological Answer: Conduct meta-analyses of phenotypic data (e.g., drug clearance, toxicity) across models (e.g., murine vs. humanized). Control for confounding factors like compensatory upregulation of other CYPs. Use CRISPR-Cas9 rescue experiments to confirm genotype-phenotype causality .

Structural & Mechanistic Research

Q. What experimental approaches elucidate the role of redox partners (e.g., NADPH-cytochrome P450 reductase) in CYP4D2 catalysis?

Methodological Answer: Reconstitute purified CYP4D2 with recombinant reductase in liposomal membranes to mimic in vivo conditions. Measure electron transfer rates via stopped-flow spectroscopy and correlate with mutagenesis studies (e.g., truncating reductase FMN/FAD domains) .

Q. How can researchers investigate homotropic/heterotropic cooperativity in CYP4D2 ligand binding?

Methodological Answer: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with NMR-based SAR (structure-activity relationship) studies to map allosteric sites. Compare kinetic data (e.g., Hill coefficients) across substrate concentrations to identify cooperative effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.